Diethyl phthalimidomalonate

Description

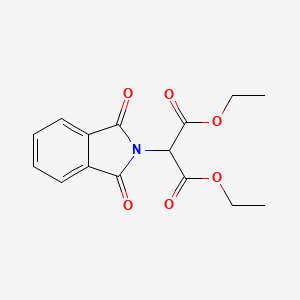

Diethyl phthalimidomalonate, systematically named diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate, is a crystalline solid that serves as a cornerstone reagent in synthetic organic chemistry. cymitquimica.comfishersci.ca It is an N-substituted malonic ester that uniquely combines the reactive features of a malonate diester with a protected primary amine. sigmaaldrich.com This structure makes it an exceptionally useful precursor for the synthesis of α-amino acids and other complex nitrogen-containing molecules. Its utility stems from its ability to act as a synthetic equivalent (synthon) for the aminomalonate anion, providing a reliable pathway for the introduction of a protected amino group and a two-carbon chain that can be further elaborated. The industrial synthesis of racemic aspartic acid, for example, can be achieved starting from diethyl sodium phthalimidomalonate. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5680-61-5 sigmaaldrich.comnist.gov |

| Molecular Formula | C₁₅H₁₅NO₆ sigmaaldrich.comnist.gov |

| Molecular Weight | 305.28 g/mol fishersci.casigmaaldrich.com |

| Appearance | White to almost white crystalline powder cymitquimica.comfishersci.ca |

| Melting Point | 73-76 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate fishersci.ca |

| Synonyms | Phthalimidomalonic Acid Diethyl Ester, Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester cymitquimica.comnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNGBHWKVWEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063975 | |

| Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-61-5, 29097-77-6, 92096-47-4 | |

| Record name | Diethyl phthalimidomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phthalimidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 2-phthalimidomalonate-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHTHALIMIDOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG2E8O4WBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Aspects of Diethyl Phthalimidomalonate

Alpha-Carbon Reactivity: Enolate Chemistry of Diethyl Phthalimidomalonate

The key to the reactivity of this compound lies in the acidity of the proton on the α-carbon, the carbon situated between the two ester carbonyl groups and adjacent to the phthalimido group. This strategic positioning significantly enhances the acidity of this proton, making it susceptible to removal by a base.

The formation of the malonate anion is typically achieved by treating this compound with a suitable base. The choice of base is crucial to ensure efficient deprotonation without promoting unwanted side reactions like hydrolysis of the ester groups. Common bases employed for this purpose include sodium ethoxide (NaOEt) and potassium phthalimide (B116566). pearson.comgrafiati.com The reaction with sodium ethoxide, for instance, leads to the formation of a resonance-stabilized enolate. libretexts.org

The acidity of the α-hydrogen is a consequence of the inductive effect of the adjacent electron-withdrawing carbonyl and phthalimido groups, and more importantly, the resonance stabilization of the resulting conjugate base. wikipedia.org The negative charge on the α-carbon is delocalized over the two adjacent carbonyl oxygen atoms, effectively distributing the charge and stabilizing the anion.

The enolate anion derived from this compound is a soft and highly stabilized nucleophile. vaia.com Due to charge delocalization, the enolate is an ambident nucleophile, meaning it has two potential sites of attack: the α-carbon and the oxygen atoms of the carbonyl groups. libretexts.org However, in most reactions, particularly with alkyl halides, the attack predominantly occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. libretexts.orgchemistry.coach This preference is attributed to the greater thermodynamic stability of the resulting C-alkylated product compared to the O-alkylated product. libretexts.org

The nucleophilicity of such stabilized carbanions has been studied, and it's known that ester-substituted carbanions are generally less reactive in aqueous solutions compared to dimethyl sulfoxide. nih.gov Nevertheless, they remain effective nucleophiles for a variety of synthetic transformations. vaia.com

Alkylation Reactions Utilizing this compound

The primary synthetic application of the this compound enolate is its reaction with electrophiles, most notably alkyl halides, in a process known as alkylation. This reaction is a cornerstone of the Gabriel-malonic ester synthesis for the preparation of α-amino acids. libretexts.org

A classic example of this methodology is the alkylation of this compound with 1,4-dibromobutane (B41627). researchgate.netresearchgate.net In this reaction, the enolate anion displaces one of the bromine atoms in 1,4-dibromobutane to form diethyl 5-bromo-1-phthalimidopentane-1,1-dicarboxylate. researchgate.net This intermediate serves as a precursor for the synthesis of amino acids like 6-hydroxylysine. researchgate.net The reaction is typically carried out using sodium this compound, generated in situ. researchgate.net

Table 1: Alkylation of this compound with 1,4-Dibromobutane

| Reactant 1 | Reactant 2 | Product | Application |

|---|

The versatility of the this compound enolate extends to reactions with other electrophiles, such as ethyl chloroacetate. The nucleophilic carbanion can attack the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion. This reaction results in the formation of a tricarboxylate compound, which can be a building block for more complex molecules. The reaction proceeds via a standard SN2 mechanism.

The alkylation of this compound is a general and widely applicable method for the synthesis of a vast array of complex molecular structures. scholaris.ca The process generally involves the deprotonation of the malonic ester derivative followed by reaction with a primary alkyl halide. This methodology is not limited to simple alkyl halides and has been employed in the synthesis of various complex natural products and pharmaceuticals.

For instance, this strategy has been utilized in domino reactions with allenoates or but-2-ynoate, catalyzed by phosphines, to construct highly functionalized pyrroloisoindolinone derivatives. researchgate.net These reactions showcase the ability of the phthalimidomalonate scaffold to participate in intricate, multi-step transformations leading to diverse heterocyclic systems. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dibromobutane |

| Diethyl 5-bromo-1-phthalimidopentane-1,1-dicarboxylate |

| This compound |

| Ethyl Chloroacetate |

| Potassium Phthalimide |

Advanced Reactions Involving this compound Derivatives

The reactivity of this compound extends beyond simple hydrolysis, enabling its participation in more complex transformations leading to diverse molecular architectures.

This compound and its derivatives are valuable substrates in domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions provide efficient pathways to complex polycyclic structures.

A notable example is the phosphine-mediated domino reaction between phthalimidomalonates and allenoates or ethyl but-2-ynoate. researchgate.netchem960.comrsc.org This process leads to the stereoselective synthesis of highly functionalized pyrroloisoindolinone derivatives. researchgate.net The proposed mechanism involves a tandem γ-umpolung/Wittig/γ-umpolung process. researchgate.net

Furthermore, this compound can participate in [4+2] annulation reactions. For instance, phosphine-catalyzed [4+2] annulation of α-benzylallenoates with trifluoromethyl ketones yields 6-trifluoromethyl-5,6-dihydropyrans with high diastereoselectivity. acs.org These reactions showcase the ability of the malonate moiety to act as a nucleophile in conjugate addition and cyclization cascades.

This compound is a precursor for the synthesis of various heterocyclic compounds. Phosphine-mediated reactions of diethyl phthalimidomalonates with other reagents can lead to structurally diverse 3-substituted coumarins. ipb.pt The versatility of the malonate and phthalimide groups allows for their incorporation into various ring systems through carefully designed reaction sequences. For instance, the condensation of the sodium salt of this compound with 1,4-dibromobutane can lead to cyclization, forming a triester product after reaction with an ethoxide ion. chegg.com

The active methylene (B1212753) group in this compound, flanked by two electron-withdrawing ester groups, is acidic and can be readily deprotonated by a base to form a stable carbanion. pearson.com This carbanion is a potent nucleophile and can participate in various condensation reactions.

One of the most significant applications is in the malonic ester synthesis, which allows for the alkylation of the α-carbon. wikipedia.org The reaction involves deprotonation with a base like sodium ethoxide, followed by nucleophilic substitution with an alkyl halide. pearson.comwikipedia.org Subsequent hydrolysis and decarboxylation of the resulting alkylated malonic ester yield a carboxylic acid. wikipedia.org

Furthermore, this compound can undergo condensation with various electrophiles. For example, its sodium salt can condense with 1,4-dibromobutane in a monoalkylation reaction. chegg.com These condensation reactions are fundamental to building more complex molecular frameworks from this versatile starting material.

Mechanistic Investigations of this compound Reactions

The mechanistic pathways of reactions involving this compound are crucial for understanding its synthetic utility, particularly in the context of amino acid synthesis, which is a modified Gabriel synthesis. cymitquimica.comscholaris.ca Investigations into the kinetics of its key transformations—alkylation and hydrolysis—along with the characterization of transient intermediates, provide fundamental insights into its reactivity.

Kinetic Studies of Alkylation and Hydrolysis

Detailed kinetic studies specifically on the alkylation of this compound are not extensively documented in publicly available literature. However, the reaction is a variation of the malonic ester synthesis, which involves the formation of a resonance-stabilized enolate followed by nucleophilic attack on an alkyl halide. ucalgary.cawikipedia.org The rate of this SN2 reaction is influenced by the nature of the alkylating agent and the reaction conditions. nih.gov

Conversely, kinetic studies on the hydrolysis of related N-substituted phthalimides offer valuable insights into the cleavage of the phthalimide group in this compound. The hydrolysis is a critical step for deprotection to yield the desired primary amine. The process can be carried out under acidic or basic conditions.

Alkaline hydrolysis of N-substituted phthalimides, such as N-benzylphthalimide, has been shown to follow a mechanism involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. niscpr.res.inresearchgate.net This is followed by ring opening. The reaction rates are influenced by the solvent system. For instance, the pseudo-first-order rate constant for the alkaline hydrolysis of N-benzylphthalimide decreases as the proportion of organic cosolvents like acetonitrile (B52724) or DMF in water increases (up to 70% v/v). niscpr.res.inresearchgate.net

Kinetic data for the hydrolysis of related N-substituted phthalimides are presented below, which can serve as a proxy for understanding the reactivity of this compound.

Table 1: Kinetic Data for Alkaline Hydrolysis of N-Substituted Phthalimides at 35°C

| Compound | [NaOH] (M) | Organic Cosolvent (% v/v) | kobs (s-1) |

|---|---|---|---|

| N-Phthaloylglycine | 0.004 | 2% Acetonitrile | 24.1 x 10-3 |

| N-Phthaloylglycine | 0.004 | 50% Acetonitrile | 7.72 x 10-3 |

| N-Phthaloylglycine | 0.004 | 50% 1,4-Dioxane | 6.12 x 10-3 |

| N-Phthaloylglycine | 0.004 | 84% Methanol (B129727) | 1.19 x 10-4 |

Data sourced from a study on the hydrolysis of N-phthaloylglycine. nih.gov

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in this compound reactions is primarily inferred from well-established mechanisms of related reactions, such as the malonic ester synthesis and the Gabriel synthesis. ucalgary.camlsu.ac.in

In the alkylation reaction, the primary intermediate is the This compound enolate . This resonance-stabilized anion is formed upon deprotonation of the acidic α-hydrogen of the malonate moiety by a base, such as sodium ethoxide. ucalgary.ca The negative charge is delocalized over the two carbonyl groups of the malonate, which increases its stability and nucleophilicity. mlsu.ac.in

During hydrolysis, particularly under basic conditions, a tetrahedral intermediate is formed upon the addition of a hydroxide ion to one of the carbonyl carbons of the phthalimide ring. niscpr.res.inresearchgate.net This is followed by the cleavage of the C-N bond, leading to the ring-opened intermediate, an N-substituted phthalamic acid derivative. In the context of this compound, this would be an N-(dicarbethoxymethyl)phthalamic acid. Subsequent intramolecular or intermolecular reactions lead to the final products.

In phosphine-mediated domino reactions involving phthalimidomalonates, the formation of zwitterionic, enolate-like intermediates has been proposed. researchgate.net These intermediates are key to the subsequent tandem reactions that form highly functionalized heterocyclic compounds. researchgate.net

Table 2: Key Intermediates in this compound Reactions

| Reaction | Intermediate | Description |

|---|---|---|

| Alkylation | This compound enolate | A resonance-stabilized carbanion formed by deprotonation of the α-carbon. ucalgary.camlsu.ac.in |

| Alkaline Hydrolysis | Tetrahedral addition compound | Formed by the nucleophilic attack of hydroxide on a phthalimide carbonyl carbon. researchgate.net |

| Alkaline Hydrolysis | N-(dicarbethoxymethyl)phthalamic acid | The ring-opened product resulting from the breakdown of the tetrahedral intermediate. niscpr.res.inresearchgate.net |

| Phosphine-mediated domino reactions | Zwitterionic intermediates | Enolate-like species that participate in subsequent cyclization steps. researchgate.net |

Applications of Diethyl Phthalimidomalonate in Organic Synthesis

Synthesis of Alpha-Amino Acids and Derivatives

The most prominent application of diethyl phthalimidomalonate is in the synthesis of α-amino acids. This method allows for the construction of a wide range of amino acid structures by varying the electrophile used in the alkylation step. The general process involves the deprotonation of this compound to form a nucleophilic enolate, which is then alkylated by an alkyl halide. Subsequent hydrolysis of the phthalimide (B116566) protecting group and both ester groups, followed by decarboxylation, yields the target amino acid.

The Gabriel-malonic ester synthesis, utilizing this compound, is a classic and versatile method for preparing racemic (DL) α-amino acids. The core of this synthesis involves three main steps:

Deprotonation: this compound is treated with a base, typically sodium ethoxide (NaOEt), to remove the acidic α-proton and generate a stable enolate.

Alkylation: This nucleophilic enolate is reacted with an appropriate alkyl halide (R-X). This step introduces the specific side chain (R-group) that will characterize the final amino acid.

Hydrolysis and Decarboxylation: The resulting α-substituted phthalimidomalonate is subjected to acidic hydrolysis. This cleaves the phthalimide group (releasing phthalic acid and the primary amine), hydrolyzes the two ester groups to carboxylic acids, and triggers the decarboxylation of the geminal di-acid, ultimately yielding the α-amino acid.

This methodology can be adapted to produce a variety of amino acids by simply changing the alkyl halide used in the second step.

| Alkyl Halide (R-X) | Resulting Amino Acid |

| Methyl Bromide (CH₃Br) | DL-Alanine |

| Isobutyl Bromide ((CH₃)₂CHCH₂Br) | DL-Leucine |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | DL-Phenylalanine |

This approach provides a robust framework for accessing both naturally occurring and synthetic amino acids.

A specific application of this methodology is the synthesis of DL-Aspartic acid. This synthesis follows the general principles of the Gabriel-malonic ester method but uses an α-haloester as the alkylating agent.

The process begins with the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate. This alkylation step introduces a carboxymethyl group at the α-position. The reaction mixture is heated to drive the substitution. After the reaction, the intermediate, Triethyl α-phthalimidoethane-α,α,β-tricarboxylate, is hydrolyzed. This is typically achieved by boiling the crude product in a mixture of concentrated hydrochloric acid, glacial acetic acid, and water. This harsh step accomplishes the removal of the phthaloyl protecting group and the hydrolysis of the three ester groups. Upon cooling, phthalic acid crystallizes out and is removed. The final pure DL-Aspartic acid is then isolated from the filtrate, with total yields reported in the range of 42–43%. nih.gov

| Step | Reactants/Reagents | Conditions | Product |

| Alkylation | Diethyl sodium phthalimidomalonate, Ethyl chloroacetate | Reflux at 150–160°C | Crude Triethyl α-phthalimidoethane-α,α,β-tricarboxylate |

| Hydrolysis | Crude intermediate, HCl (conc.), Acetic acid, Water | Reflux, followed by distillation | DL-Aspartic Acid |

The synthesis of cysteine and its analogues via the this compound pathway is not a commonly cited route in chemical literature. While theoretically possible by using an electrophile containing a protected thiol group (e.g., S-benzyl chloromethyl sulfide), other synthetic strategies are more prevalent. Modern methods for producing L-cysteine and its derivatives often rely on enzymatic pathways, which offer high stereoselectivity. For instance, isotopically labeled L-cysteine derivatives have been efficiently synthesized using bacterial enzymes like CysE, CysK, and CysM, which incorporate sulfur from sodium sulfide (B99878) into an amino acid backbone derived from serine. nih.gov

A direct, one-step synthesis of 6-(N-Hydroxy)lysine dihydrochloride (B599025) using this compound is not well-documented. However, the synthesis of the lysine (B10760008) backbone itself can be accomplished using a related malonic ester approach. This involves alkylating the malonate derivative with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane, where the differential reactivity of the halogens allows for selective substitution. A more convenient route for lysine derivatives utilizes dibromobutane in conjunction with malonate derivatives to produce key L-2-amino-6-bromohexanoic acid intermediates. These intermediates can then be chemically modified at the ε-position. To obtain the N-hydroxy functionality, a subsequent step would be required, such as the displacement of the terminal halogen with hydroxylamine (B1172632) or a protected equivalent, followed by deprotection.

This compound serves as a key starting material for the synthesis of the functional cyclic amino acid, proline. The synthesis involves a multi-step process that creates the characteristic pyrrolidine (B122466) ring of proline.

Initial Alkylation: this compound is first deprotonated with a base like sodium ethoxide.

Second Alkylation/Cyclization Precursor: The resulting enolate is reacted with 1,3-dibromopropane. This reaction attaches a 3-bromopropyl group to the α-carbon of the malonate.

Cyclization and Hydrolysis: The intermediate, diethyl phthalimido-2-bromopropylmalonate, is then treated to induce intramolecular cyclization, forming the five-membered ring. Subsequent acidic hydrolysis removes the phthalimide and ester groups and induces decarboxylation to yield proline.

This method provides an effective route to proline, leveraging the reactivity of the malonate center to build the cyclic structure. gtilaboratorysupplies.com

Formation of Complex Polyfunctional Molecules

The utility of this compound extends beyond the synthesis of simple amino acids to the construction of more complex, polyfunctional molecules. The initial product of the Gabriel-malonic ester synthesis is itself a polyfunctional intermediate, containing a protected amine, two ester groups, and a newly introduced side chain. This side chain can be designed to contain additional functional groups, allowing for subsequent chemical transformations.

For example, by using an alkyl halide that contains a halogenated aromatic ring, an amino acid with a reactive "handle" can be synthesized. This handle can then be used in late-stage modifications, such as Suzuki-Miyaura cross-coupling reactions, to attach other molecular fragments. This strategy allows for the creation of highly complex, non-natural amino acids and peptide building blocks.

Furthermore, derivatives of diethyl malonate are instrumental in synthesizing a wide range of medicinally and biologically important compounds. The core malonate structure is a versatile scaffold for producing pharmaceuticals like vigabatrin (B1682217) and phenylbutazone, as well as precursors for complex heterocyclic systems like porphyrins. The fundamental reactivity of this compound—providing a protected α-amino, α-dicarboxylate synthon—makes it an invaluable tool for building intricate molecular frameworks.

Synthesis of Pyrroloisoindolinone Derivatives

A direct synthetic pathway for pyrroloisoindolinone derivatives commencing from this compound is not prominently described in scientific literature. However, this compound is a key starting material in the Gabriel synthesis of α-amino acids. It is plausible that an α-amino acid synthesized via this method could subsequently undergo intramolecular cyclization reactions to form pyrroloisoindolinone scaffolds. The Gabriel synthesis provides a protected amino group, which, after alkylation and subsequent deprotection, could be strategically positioned to react with other functional groups on the molecule to form the desired heterocyclic ring system.

Construction of Tetronic Acids

Current scientific literature does not indicate a direct application of this compound in the construction of tetronic acids. Synthetic routes to tetronic acids typically involve the acylation of β-keto esters or related compounds, and while diethyl malonate is a common precursor in many organic syntheses, the use of its phthalimido derivative for this specific class of compounds is not established.

Utilization in Precursors for Agrochemicals

The direct use of this compound as a precursor for agrochemicals is not widely reported. However, its parent compound, diethyl malonate, is a significant building block in the agrochemical industry.

Building Block for Herbicides

While there is no direct evidence of this compound being used as a building block for herbicides, the related compound, diethyl malonate, is a known precursor in the synthesis of certain herbicides, such as sethoxydim. wikipedia.org

Synthesis of Pesticide Intermediates

Similar to its application in herbicides, the direct role of this compound in the synthesis of pesticide intermediates is not well-documented. Diethyl malonate, however, is utilized in the production of various pesticides. wikipedia.org

Application in Sensor Development Research

A notable application of this compound is in the field of analytical chemistry, specifically in the development of electrochemical sensors.

Design of Ion-Selective Electrodes

Diethyl 2-phthalimidomalonate has been successfully employed as a neutral carrier (ionophore) in the fabrication of poly(vinyl chloride) (PVC) membrane electrodes for the potentiometric determination of specific metal ions. Research has demonstrated its effectiveness in creating a highly selective and sensitive sensor for Chromium(III) ions.

A study detailed the optimal composition of a Cr³⁺ ion-selective electrode membrane, which exhibited superior performance. The sensor demonstrated a Nernstian response, indicating a predictable and stable electrochemical behavior.

Table 1: Optimal Composition of Cr³⁺ Ion-Selective Membrane

| Component | Percentage (%) |

| Poly(vinyl chloride) (PVC) | 30 |

| Benzyl acetate (B1210297) (BA) | 62 |

| Diethyl 2-phthalimidomalonate (DPM) | 6 |

| Sodium tetraphenyl borate (B1201080) (NaTBP) | 2 |

This optimized sensor displayed excellent analytical characteristics, making it suitable for practical applications in environmental and industrial sample analysis.

Table 2: Performance Characteristics of the DPM-based Cr³⁺ Sensor

| Parameter | Value |

| Linear Concentration Range | 1.0×10⁻⁷–1.0×10⁻² mol L⁻¹ |

| Slope (Nernstian) | 20.6 ± 0.2 mV/decade |

| Detection Limit | 8.6×10⁻⁸ mol L⁻¹ |

| Response Time | ~5 seconds |

| Operational pH Range | 2.9–6.1 |

The sensor was successfully applied as an indicator electrode in the potentiometric titration of Cr³⁺ ions with EDTA and for the determination of chromium in electroplating industry waste samples. The electrode showed good selectivity for Cr³⁺ over a wide range of other metal ions.

This compound as a Neutral Carrier in Polymeric Membranes

This compound has been identified as an effective neutral carrier in the fabrication of poly(vinyl chloride) (PVC) membrane sensors for the selective detection of specific metal ions. Research has demonstrated its utility in creating ion-selective electrodes (ISEs) that are highly selective to chromium(III) ions (Cr³⁺) researchgate.netelectrochemsci.org. The performance of these sensors is contingent on the precise composition of the polymeric membrane.

A systematic investigation into the membrane composition revealed that an optimal formulation consists of 30% PVC, 62% benzyl acetate as a plasticizer, 6% this compound as the ionophore, and 2% sodium tetraphenyl borate (NaTBP) as a lipophilic additive researchgate.netelectrochemsci.org. The nature of the plasticizer plays a crucial role, influencing the dielectric constant of the membrane and the mobility of the ionophore and its complex with the target cation electrochemsci.org. The inclusion of a lipophilic salt like NaTBP is also vital, as it helps to reduce the membrane's electrical resistance and can improve the sensitivity and Nernstian behavior of the electrode abechem.com.

The resulting PVC membrane sensor, incorporating this compound, exhibits favorable characteristics for the potentiometric determination of Cr³⁺ ions. This application highlights the importance of this compound in developing specialized chemical sensors for environmental and industrial monitoring electrochemsci.org.

Table 1: Optimal Composition of a Cr³⁺-Selective Polymeric Membrane

| Component | Role | Optimal Percentage (by weight) |

| Poly(vinyl chloride) (PVC) | Polymeric Matrix | 30% |

| Benzyl Acetate (BA) | Plasticizer | 62% |

| This compound (DPM) | Neutral Carrier / Ionophore | 6% |

| Sodium Tetraphenyl Borate (NaTBP) | Lipophilic Additive | 2% |

Potentiometric Detection Methodologies

The primary potentiometric detection methodology employing this compound is through its use as an ionophore in an ion-selective electrode (ISE) for chromium(III) electrochemsci.org. Potentiometry with ISEs is an electrochemical method that measures the potential difference between a selective electrode and a reference electrode, which can be correlated to the concentration (more accurately, the activity) of a specific ion in a solution electrochemsci.orgabechem.com. This technique is valued for its simplicity, low cost, speed, and non-destructive nature electrochemsci.org.

A Cr³⁺-selective electrode fabricated with a this compound-based PVC membrane has demonstrated excellent performance characteristics. The sensor exhibits a Nernstian response to Cr³⁺ ions, which is the ideal behavior described by the Nernst equation for an electrode responding to a trivalent cation researchgate.netelectrochemsci.org. The optimal electrode shows a slope of 20.6 ± 0.2 mV per decade of concentration change over a wide linear range of 1.0 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹ researchgate.netelectrochemsci.org.

Key performance metrics of this potentiometric sensor are summarized below:

Detection Limit: The sensor can detect Cr³⁺ concentrations as low as 8.6 × 10⁻⁸ mol L⁻¹ researchgate.netelectrochemsci.org.

Response Time: It provides a rapid response, with the potential stabilizing in approximately 5 seconds across the entire concentration range researchgate.netelectrochemsci.org.

pH Independence: The electrode functions reliably within a pH range of 2.9 to 6.1 researchgate.netelectrochemsci.org.

Selectivity: The sensor shows significantly enhanced selectivity for Cr³⁺ ions compared to other previously reported chromium sensors researchgate.netelectrochemsci.org.

This this compound-based ISE has been successfully applied as an indicator electrode in the potentiometric titration of Cr³⁺ ions with EDTA and for the direct determination of chromium(III) in industrial electroplating waste samples, underscoring its practical utility in real-world applications researchgate.netelectrochemsci.org.

Table 2: Performance Characteristics of the this compound-Based Cr³⁺ Ion-Selective Electrode

| Parameter | Value |

| Nernstian Slope | 20.6 ± 0.2 mV/decade |

| Linear Concentration Range | 1.0 × 10⁻⁷ – 1.0 × 10⁻² mol L⁻¹ |

| Limit of Detection | 8.6 × 10⁻⁸ mol L⁻¹ |

| Response Time | ~5 s |

| Operational pH Range | 2.9 – 6.1 |

Advanced Research Directions and Derivatives of Diethyl Phthalimidomalonate

Modifications of the Phthalimido Moiety and Their Synthetic Implications

The phthalimido group in DPM is traditionally viewed as a stable protecting group for the nitrogen atom, readily removed by hydrazinolysis. Modern research, however, treats the phthalimido moiety as a modifiable component, opening new avenues for synthetic diversification.

One significant area of research involves the transition-metal-catalyzed functionalization of the phthalimide (B116566) structure itself. Strategies such as decarbonylative addition, alkylation, and arylation can directly edit the phthalimide ring. thieme-connect.com These transformations allow for the introduction of new functional groups onto the phthalimide scaffold, which can alter the electronic properties and steric environment of the molecule. For instance, derivatization of the aromatic ring can influence the acidity of the malonate protons or modulate the reactivity of the entire molecule in subsequent steps.

Furthermore, the synthesis of novel phthalimide analogs bearing additional functional units, such as 1,2,3-triazole rings, has been explored. nih.gov These modifications are achieved by reacting a precursor phthalimide with other molecules in multi-step syntheses. nih.gov Such hybrid structures are investigated for unique biological activities and material properties, demonstrating that the phthalimide portion of DPM can serve as a foundation for building complex, multifunctional molecules. nih.gov

Table 1: Synthetic Implications of Phthalimido Moiety Modifications

| Modification Strategy | Description | Potential Synthetic Implication |

| Decarbonylative Functionalization | Transition-metal-catalyzed removal of a carbonyl group from the phthalimide ring, followed by the addition of a new group (e.g., alkyne, alkene). thieme-connect.com | Creation of novel heterocyclic systems; alteration of the electronic properties of the nitrogen-protecting group. |

| Ring Substitution | Introduction of substituents (e.g., nitro, amino, halogen) onto the aromatic portion of the phthalimide ring. | Tuning of reactivity and solubility; introduction of handles for further functionalization. |

| Hybrid Molecule Synthesis | Using the phthalimide structure as a scaffold to attach other complex moieties, such as heterocycles (e.g., triazoles). nih.gov | Development of derivatives with novel biological or material properties. |

Exploration of Novel Alkylating Agents and Reaction Partners

While the Gabriel synthesis traditionally employs simple alkyl halides, research has expanded to include a wider and more complex range of electrophiles for the alkylation of DPM. This exploration allows for the synthesis of non-canonical amino acids and highly functionalized molecules.

Novel reaction partners are not limited to alkylation. The enolate of DPM can participate in various other carbon-carbon bond-forming reactions. For example, Michael additions to electron-deficient alkenes, such as β-nitrostyrene, provide a pathway to γ-amino acid derivatives. mdpi.com Acylation of the DPM enolate with acyl chlorides offers a route to α-amino ketones, which are valuable synthetic intermediates. researchgate.net These reactions showcase the versatility of the DPM carbanion as a nucleophile beyond simple S(_N)2 displacements.

Moreover, transformations that target other parts of the molecule are being investigated. The reaction of diethyl malonate, a closely related compound, to form geminal diazido derivatives illustrates the potential for introducing unique functional groups at the α-position, which could be adapted for DPM to create precursors for energetic materials or for use in click chemistry. alfa-chemistry.com

Stereoselective Synthesis Using Diethyl Phthalimidomalonate

A critical frontier in modern organic synthesis is the control of stereochemistry. The use of DPM in stereoselective synthesis allows for the preparation of enantiomerically pure amino acids and their derivatives. A primary strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the DPM molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org

For instance, chiral oxazolidinones or derivatives of pseudoephedrine can be incorporated into the DPM structure. wikipedia.org The inherent chirality of the auxiliary creates a diastereomeric preference for the approach of an incoming electrophile (like an alkyl halide), leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. While specific examples directly modifying DPM are specialized, the principle is widely applied to related malonic ester systems. For example, l-menthyl esters have been used as chiral auxiliaries in the asymmetric alkylation of 2-oxocycloalkanecarboxylates, demonstrating high diastereoselectivity. core.ac.uk

Table 2: Common Classes of Chiral Auxiliaries and Their Application

| Chiral Auxiliary Class | Example | Mechanism of Stereocontrol |

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Forms a chiral enolate that sterically blocks one face from the approaching electrophile. wikipedia.org |

| Ephedrine Derivatives | Pseudoephedrine | Forms a chiral amide whose enolate is shielded by the auxiliary's substituents, directing alkylation. wikipedia.org |

| Sulfinamide | tert-Butanesulfinamide | Used for the synthesis of chiral amines; directs addition to imines. |

| Terpene-based Alcohols | 8-phenylmenthol, l-menthol wikipedia.orgcore.ac.uk | Forms a chiral ester which biases the direction of electrophilic attack on the corresponding enolate. core.ac.uk |

Computational and Theoretical Studies on this compound Reactivity

Computational chemistry provides powerful tools for understanding the reactivity and properties of molecules like DPM. Density Functional Theory (DFT) is a common method used to model molecular structures, reaction pathways, and electronic properties. mdpi.com

Theoretical studies on phthalimide derivatives can elucidate the energetic landscape of a reaction, identifying the most stable conformations of reactants, transition states, and products. mdpi.com This information is crucial for predicting reaction outcomes and explaining observed selectivity. For example, computational models can calculate the pKa of the acidic methine proton in DPM, helping to select an appropriate base for deprotonation.

Furthermore, simulations can predict how modifications to the phthalimido moiety or the ester groups will affect the molecule's reactivity. mdpi.com By calculating properties like bond energies and charge distributions, researchers can rationally design more efficient synthetic routes or create DPM derivatives with tailored properties for specific applications, such as inhibiting biological targets. mdpi.com

Development of Catalytic Systems for DPM-Mediated Transformations

To improve the efficiency, sustainability, and scalability of reactions involving DPM, significant research has been dedicated to developing novel catalytic systems. A prominent example is the application of phase-transfer catalysis (PTC) for the alkylation of DPM. ptfarm.pldalalinstitute.com

PTC is a methodology that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid, or two liquids). ptfarm.plmtak.hu In the context of DPM alkylation, a solid inorganic base like potassium carbonate can be used in a nonpolar organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated DPM anion from the solid-liquid interface into the organic phase, where it can react with the alkylating agent. dalalinstitute.commtak.hu

The advantages of PTC are numerous: it avoids the need for expensive and hazardous anhydrous solvents and strong bases (like sodium hydride), conditions are often milder, and workup procedures are simplified. ptfarm.plmtak.hu Research in this area focuses on screening new catalysts, including chiral quaternary ammonium salts, to achieve asymmetric alkylations. dalalinstitute.comcore.ac.uk

Table 3: Comparison of Base Systems for DPM Alkylation

| System | Base | Solvent | Key Features |

| Classical Homogeneous | Sodium Ethoxide, Sodium Hydride | Anhydrous Ethanol, DMF, THF | Requires stoichiometric amounts of strong, often hazardous, bases and anhydrous conditions. |

| Phase-Transfer Catalysis (PTC) | K(_2)CO(_3), NaOH (solid or aq.) mtak.hu | Toluene, Dichloromethane | Uses inexpensive and safer bases; avoids anhydrous solvents; catalytic process. ptfarm.placsgcipr.org |

| Microwave-Assisted PTC | K(_2)CO(_3) (solid) mtak.hu | Solvent-free or minimal solvent | Drastically reduced reaction times and often improved yields due to efficient heating. mtak.hu |

Derivatives of this compound in Emerging Synthetic Strategies

The core structure of DPM serves as a versatile building block in a variety of emerging synthetic strategies beyond traditional amino acid synthesis. The ability to introduce a protected amino group and a dicarboxylate handle in a single step makes it a powerful tool for constructing complex target molecules.

Derivatives of DPM are being incorporated into the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. nih.gov For example, the phthalimide nitrogen and the malonate esters can be sequentially or simultaneously transformed into different functionalities. The malonate can be hydrolyzed and decarboxylated to yield an amino acid, or it can be reduced to a diol, providing access to chiral 1,3-amino alcohols.

Furthermore, the entire DPM-derived unit can be used as a key fragment in convergent syntheses, where large, complex molecules are assembled from smaller, pre-functionalized pieces. The development of novel DPM analogs, such as those with isotopic labels (e.g., Diethyl 2-phthalimidomalonate-2-¹³C), also aids in mechanistic studies of complex biochemical pathways. sigmaaldrich.com The strategic use of DPM and its derivatives continues to evolve, solidifying its role as a fundamental reagent in the modern synthetic chemist's toolkit.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the precise molecular structure of diethyl phthalimidomalonate. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. The presence of the phthalimide (B116566) and diethyl malonate moieties gives rise to a distinct spectral fingerprint.

Key absorptions include strong carbonyl (C=O) stretching vibrations from both the imide and ester groups. The imide carbonyls typically appear as two distinct bands, often observed around 1775 cm⁻¹ (asymmetric stretch) and 1715 cm⁻¹ (symmetric stretch). The ester carbonyl stretch is also prominent, generally appearing in the region of 1740-1750 cm⁻¹. The aromatic ring of the phthalimide group is evidenced by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. Additionally, C-O stretching vibrations from the ester groups are typically observed in the 1250-1100 cm⁻¹ range. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Imide C=O | Asymmetric Stretching | ~1775 |

| Ester C=O | Stretching | ~1745 |

| Imide C=O | Symmetric Stretching | ~1715 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1250-1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra are essential for unambiguous structural confirmation. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each type of non-equivalent proton in the molecule. The aromatic protons of the phthalimide group typically appear as a multiplet in the downfield region (δ 7.7-7.9 ppm). A key singlet is observed for the methine proton (-CH) of the malonate moiety, usually around δ 5.5 ppm. The ethyl ester groups give rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) at approximately δ 4.3 ppm, coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-OCH₂CH₃) around δ 1.3 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phthalimide) | 7.7 - 7.9 | Multiplet | 4H |

| Methine (-CH(COOEt)₂) | ~5.5 | Singlet | 1H |

| Methylene (-OCH₂CH₃) | ~4.3 | Quartet | 4H |

| Methyl (-OCH₂CH₃) | ~1.3 | Triplet | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the imide and ester groups are observed furthest downfield, typically in the range of δ 165-170 ppm. The aromatic carbons of the phthalimide ring resonate between δ 123-135 ppm. The methine carbon of the malonate is expected around δ 50-55 ppm, while the methylene and methyl carbons of the ethyl groups appear at approximately δ 62 ppm and δ 14 ppm, respectively. nih.gov

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Imide Carbonyl (C=O) | ~167 |

| Aromatic (Quaternary) | ~132 |

| Aromatic (CH) | 123 - 135 |

| Methylene (-OCH₂) | ~62 |

| Methine (-CH) | ~53 |

| Methyl (-CH₃) | ~14 |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₅H₁₅NO₆, corresponding to a molecular weight of approximately 305.28 g/mol . nih.govnist.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass (305.0899 Da) and, consequently, the elemental formula.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 305 may be observed. The fragmentation pattern is typically characterized by the loss of stable neutral molecules or radicals. Common fragmentation pathways for this compound would include the loss of an ethoxy group (-•OCH₂CH₃, M-45), an ethoxycarbonyl radical (-•COOCH₂CH₃, M-73), or the entire diethyl malonate moiety. The phthalimide cation at m/z 147 is often a significant peak in the spectrum.

| m/z | Predicted Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 305 | [C₁₅H₁₅NO₆]⁺ | Molecular Ion (M⁺) |

| 260 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 232 | [M - COOCH₂CH₃]⁺ | Ethoxycarbonyl radical |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography is the standard technique for the purification of this compound on a laboratory scale. This solid-liquid chromatography method separates compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is commonly used as the polar stationary phase.

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A mobile phase, typically a non-polar solvent or a mixture of non-polar and moderately polar solvents, is then passed through the column. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective, where the less polar impurities elute first, followed by the desired product. The polarity of the eluent is gradually increased to ensure the efficient elution of the moderately polar this compound while retaining more polar impurities. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient system, e.g., Hexane/Ethyl Acetate |

| Elution Order | Non-polar impurities → this compound → Polar impurities |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. It can also be used to monitor the progress of a synthesis reaction by analyzing the composition of the reaction mixture over time.

In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into the instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. epa.govgcms.cznih.gov

A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5ms), is suitable for this analysis. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both quantification and positive identification of the compound and any impurities based on their mass spectra. nih.govoregonstate.edu

| Parameter | Typical Setting |

|---|---|

| Column | Capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film (5% Phenyl-PDMS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp, e.g., 150 °C initial, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-performance liquid chromatography is a cornerstone technique for the analysis of this compound, enabling both qualitative identification and quantitative purity assessment. A reversed-phase HPLC method is typically employed for this purpose, leveraging the compound's moderate polarity.

Methodology: The analysis is generally performed using a C18 stationary phase, which provides a nonpolar surface for the separation of analytes. The mobile phase, a critical component in achieving effective separation, is typically a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the this compound peak from any impurities or starting materials. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine purity checks. For more complex mixtures, a gradient elution, where the proportion of the organic solvent is increased over time, may be utilized to enhance separation efficiency.

Detection of this compound is most commonly achieved using a UV detector, as the phthalimide group contains a chromophore that absorbs ultraviolet light. The selection of an appropriate wavelength, often around 220-240 nm, is crucial for achieving high sensitivity. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the area of the chromatographic peak is proportional to its concentration, allowing for quantitative analysis.

Detailed Research Findings: While specific research articles detailing a validated HPLC method exclusively for this compound are not readily available in public literature, the analysis of structurally related phthalates and malonate esters is well-documented. For instance, the HPLC analysis of various phthalate (B1215562) esters often utilizes a C18 column with a mobile phase consisting of methanol and water in varying ratios (e.g., 75:25 v/v). Detection is commonly performed at wavelengths in the range of 225-230 nm. Similarly, the separation of malonic acid esters can be achieved with acetonitrile and water mobile phases. Based on these established methods for related compounds, a robust HPLC protocol for this compound can be readily developed and validated.

Data Table of Typical HPLC Parameters:

| Parameter | Typical Value |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Spectrophotometry (e.g., 230 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to 40 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This analysis provides a direct verification of the compound's empirical formula and is a critical measure of its purity.

Methodology: The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide, the hydrogen to water, and the nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced to nitrogen gas. The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The oxygen content is usually determined by pyrolysis in a stream of inert gas, converting the oxygen to carbon monoxide, which is then quantified.

Detailed Research Findings: The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₅H₁₅NO₆ nih.gov. The molecular weight of the compound is 305.28 g/mol nih.gov.

The expected percentages of each element are as follows:

Carbon (C): (15 * 12.011 g/mol ) / 305.28 g/mol * 100% = 58.98%

Hydrogen (H): (15 * 1.008 g/mol ) / 305.28 g/mol * 100% = 4.95%

Nitrogen (N): (1 * 14.007 g/mol ) / 305.28 g/mol * 100% = 4.59%

Oxygen (O): (6 * 15.999 g/mol ) / 305.28 g/mol * 100% = 31.48%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This level of accuracy is a widely accepted standard in chemical research for confirming the identity and purity of a synthesized compound.

Data Table of Elemental Analysis:

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 58.98 | Data not available |

| Hydrogen (H) | 4.95 | Data not available |

| Nitrogen (N) | 4.59 | Data not available |

| Oxygen (O) | 31.48 | Data not available |

Q & A

Q. What are the standard synthetic routes for preparing diethyl phthalimidomalonate (DPIM)?

DPIM is synthesized via alkylation of diethyl sodium phthalimidomalonate with halogenated reagents (e.g., chloroethylmethylsulfide for methionine synthesis) followed by hydrolysis and decarboxylation. This method is critical for generating racemic amino acids like aspartic acid and methionine . Key steps include maintaining anhydrous conditions during alkylation and optimizing reaction time to minimize byproducts.

Q. How can researchers characterize DPIM to confirm its purity and structural integrity?

Characterization involves nuclear magnetic resonance (NMR) for confirming proton and carbon environments, infrared spectroscopy (IR) for identifying functional groups (e.g., ester C=O at ~1740 cm⁻¹), and mass spectrometry (MS) for molecular weight validation (C₁₅H₁₅NO₆, MW 305.28). Elemental analysis ensures stoichiometric consistency .

Q. What purification methods are recommended for DPIM after synthesis?

Recrystallization using ethanol or ethyl acetate is common. For impurities like unreacted phthalimide derivatives, column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 v/v) is effective. Monitoring via thin-layer chromatography (TLC) ensures separation efficiency .

Q. What is the role of DPIM in amino acid synthesis, and how does it differ from other malonate derivatives?

DPIM serves as a masked glycine equivalent, enabling stereoselective alkylation to synthesize non-natural amino acids. Unlike diethyl acetamidomalonate, its phthalimide group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution with alkyl halides .

Q. What storage conditions are optimal for DPIM to ensure long-term stability?

Store DPIM in airtight containers under inert gas (argon/nitrogen) at room temperature (RT). Prolonged exposure to moisture or light can hydrolyze ester groups, reducing reactivity. Periodic FT-IR analysis is recommended to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve DPIM’s alkylation efficiency?

Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state. Kinetic studies suggest a 10–20% molar excess of alkyl halide and temperatures of 60–80°C enhance yields. Monitoring via in-situ NMR helps identify intermediate formation .

Q. What analytical challenges arise in quantifying DPIM-derived impurities, and how can they be resolved?

Hydrolysis byproducts (e.g., phthalic acid) and residual alkyl halides can interfere with HPLC analysis. Reverse-phase HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water) resolves these. Validate methods using spiked samples .

Q. What mechanistic insights explain DPIM’s selectivity in asymmetric amino acid synthesis?

Computational studies (DFT) reveal that steric hindrance from the phthalimide ring directs alkylation to the less hindered α-carbon. Isotopic labeling (e.g., ¹³C) and kinetic isotope effects (KIEs) can validate proposed mechanisms .

Q. How should researchers address contradictory data in DPIM-mediated reaction yields across studies?

Contradictions often stem from variations in solvent purity or catalyst traces. Replicate experiments under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and apply statistical tools (ANOVA) to identify significant variables .

Q. What strategies ensure reproducibility of DPIM-based protocols in multi-lab collaborations?

Document detailed synthetic protocols, including solvent batch sources and stirring rates. Use centralized reference standards and share raw spectral data (NMR, MS) via repositories like Zenodo. Collaborative validation via round-robin testing reduces inter-lab variability .

Key Considerations for Methodological Rigor

- Data Management : Include raw chromatograms and spectral files in supplementary materials to enable independent verification .

- Safety Protocols : Follow SDS guidelines for similar malonate esters (e.g., diethyl ketomalonate): use fume hoods, nitrile gloves, and avoid skin contact due to potential irritation .

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to aid troubleshooting in reproducibility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.